![molecular formula C12H11ClN2O B13999709 [4-(4-Chlorophenoxy)phenyl]hydrazine](/img/structure/B13999709.png)
[4-(4-Chlorophenoxy)phenyl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-Chlorophenoxy)phenyl]hydrazine is an organic compound with the molecular formula C12H11ClN2O It is a hydrazine derivative where a phenyl group is substituted with a chlorophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Chlorophenoxy)phenyl]hydrazine typically involves the reaction of 4-chlorophenol with phenylhydrazine under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
[4-(4-Chlorophenoxy)phenyl]hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazones.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the chlorophenoxy group under basic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazones.
Substitution: Substituted phenylhydrazines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(4-Chlorophenoxy)phenyl]hydrazine is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biological research, this compound is used to study enzyme interactions and inhibition. It has been investigated for its potential as an enzyme inhibitor, particularly in the context of prostaglandin H synthase .
Medicine
In medicine, this compound has been explored for its potential therapeutic applications. It is being studied for its anti-inflammatory and anticancer properties .
Industry
In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it valuable for the synthesis of various active ingredients .
Mecanismo De Acción
The mechanism of action of [4-(4-Chlorophenoxy)phenyl]hydrazine involves its interaction with specific molecular targets. For example, it can inhibit the activity of prostaglandin H synthase by binding to its active site. This inhibition can lead to a reduction in the production of prostaglandins, which are involved in inflammation and pain pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chlorophenylhydrazine
- Phenylhydrazine
- 4-Chlorophenoxyphenylhydrazine hydrochloride
Uniqueness
Compared to similar compounds, [4-(4-Chlorophenoxy)phenyl]hydrazine exhibits unique properties due to the presence of both chlorophenoxy and phenyl groups.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C12H11ClN2O |
|---|---|
Peso molecular |
234.68 g/mol |
Nombre IUPAC |
[4-(4-chlorophenoxy)phenyl]hydrazine |
InChI |
InChI=1S/C12H11ClN2O/c13-9-1-5-11(6-2-9)16-12-7-3-10(15-14)4-8-12/h1-8,15H,14H2 |
Clave InChI |
QUYIWZHUOZWOCF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NN)OC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


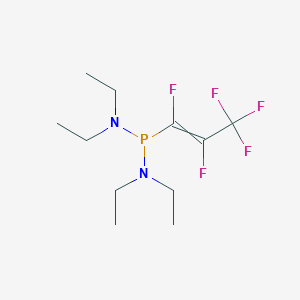
![Benzene, 1-methyl-4-[2-(phenylsulfonyl)ethenyl]-](/img/structure/B13999638.png)
![Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate](/img/structure/B13999645.png)
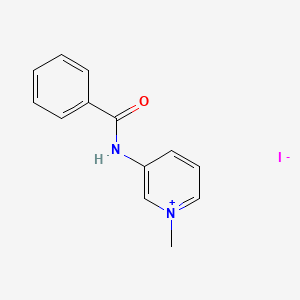
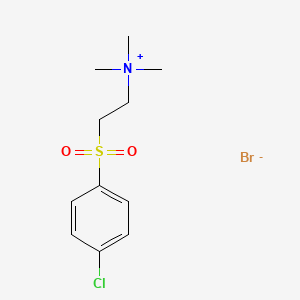
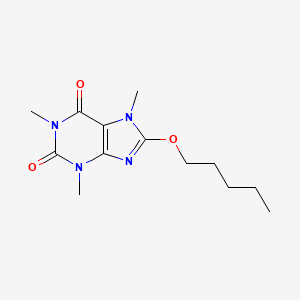
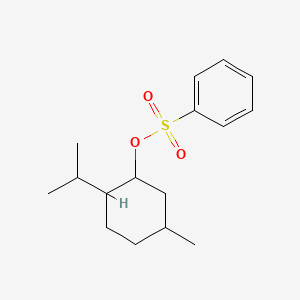

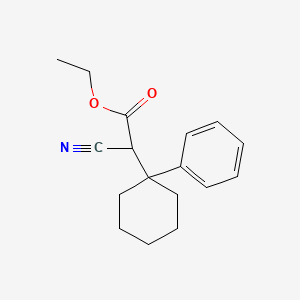
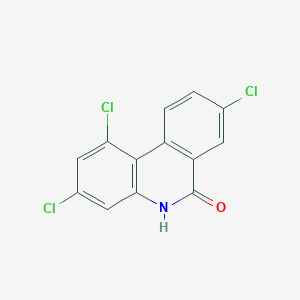
![ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate](/img/structure/B13999686.png)
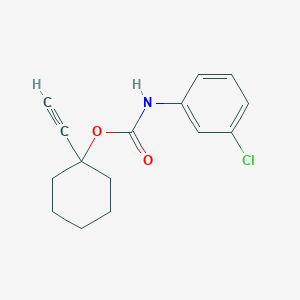
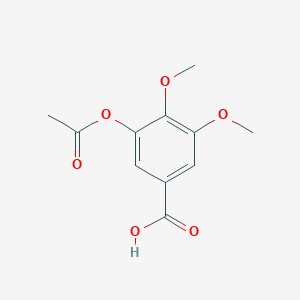
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13999713.png)
